molecular formula C17H12N2O2 B1676166 Meisoindigo CAS No. 97207-47-1

Meisoindigo

カタログ番号: B1676166
CAS番号: 97207-47-1
分子量: 276.29 g/mol
InChIキー: XZYXCQXTKOYHGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

メソインジゴは、インジゴから始まる一連の化学反応によって合成されます。合成には、メソインジゴを生成するためのインジゴのメチル化が含まれます。 反応条件には、通常、炭酸カリウムなどの塩基の存在下、ヨウ化メチルや硫酸ジメチルなどのメチル化剤の使用が含まれます .

工業生産方法

メソインジゴの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターや再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業環境で一般的です .

化学反応の分析

反応の種類

メソインジゴは、次のような様々な化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物には、様々なメソインジゴ誘導体が含まれ、これらは多くの場合、その増強された生物活性と潜在的な治療用途について調査されています .

科学研究における用途

メソインジゴは、様々な分野におけるその用途について広範囲にわたって研究されてきました。

科学的研究の応用

Therapeutic Applications in Oncology

Chronic Myelogenous Leukemia (CML)
Meisoindigo has been a standard treatment for chronic myelogenous leukemia in China since the 1980s. A phase III clinical trial involving 402 patients demonstrated that this compound is effective for both newly diagnosed and previously treated CML patients. The hematological complete response rate was 45% for newly diagnosed patients and 35.9% for previously treated ones, with partial responses at 39.3% and 41.4%, respectively . The drug is generally well tolerated, with side effects primarily related to musculoskeletal pain when dosages exceed recommended levels.

Mechanism of Action
The anticancer effects of this compound are attributed to several mechanisms:

  • Inhibition of DNA Biosynthesis : this compound significantly inhibits DNA synthesis in cancer cells .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in leukemic cells .
  • Differentiation Induction : this compound promotes myeloid differentiation, as evidenced by increased expression of differentiation markers like CD11b .
  • Anti-Angiogenesis Effects : The drug also exhibits anti-angiogenic properties that may contribute to its efficacy against leukemia .

Potential in Treating Other Hematological Malignancies

Research indicates that this compound may be effective against other forms of myeloid leukemia, including acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML). In vitro studies have shown promising results against AML cell lines such as HL60 and U937, where this compound induced apoptosis and inhibited cell growth .

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury. In animal studies using a middle cerebral artery occlusion model, this compound treatment resulted in:

  • Reduced Infarct Volume : Significant reductions in brain injury were observed post-treatment.
  • Survival of Neurons : Increased neuronal survival rates were noted alongside decreased activation of the NLRP3 inflammasome, which is associated with neuroinflammation .

Anti-Inflammatory Applications

This compound has shown potential as an anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome suggests that it could be developed into a therapeutic option for inflammatory diseases beyond cancer . Further research is needed to fully elucidate these mechanisms and their clinical implications.

Antiviral Properties

Emerging research has identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Derivatives of this compound have demonstrated low micromolar inhibition against Mpro, indicating potential utility in treating COVID-19 . This positions this compound not only as an anticancer agent but also as a candidate for antiviral therapies.

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Chronic Myelogenous LeukemiaStandard treatment since the 1980s; effective in clinical trialsCR rate: 45% (newly diagnosed); well tolerated with manageable side effects
Other Hematological MalignanciesPotential efficacy against APL and AML; induces apoptosis and differentiationEffective in vitro against HL60 and U937 cell lines
NeuroprotectionProtects against ischemic brain injuryReduced infarct volume; increased neuronal survival
Anti-inflammatoryInhibits NLRP3 inflammasome; potential for treating inflammatory diseasesPromising results; further studies required
AntiviralInhibits SARS-CoV-2 main protease; potential application in COVID-19 treatmentLow micromolar inhibition; favorable pharmacokinetic properties

作用機序

メソインジゴは、主に、癌細胞におけるDNA生合成の阻害とアポトーシスの誘導によってその効果を発揮します。それは、細胞分裂に不可欠な微小管の集合を強力に阻害します。 この化合物は、チロシンキナーゼの阻害やシグナル伝達および転写活性化因子3(Stat3)活性の抑制など、特定の分子経路も標的としています .

類似の化合物との比較

メソインジゴは、インジゴと構造的に似ていますが、インドール窒素にメチル基が存在するために、より高い抗腫瘍活性を示します。他の類似の化合物には、以下のようなものがあります。

メソインジゴの独自の構造とより高い抗腫瘍活性は、医薬品化学と癌研究の分野で貴重な化合物となっています .

類似化合物との比較

Meisoindigo is structurally similar to indirubin, but it exhibits higher antitumor activity due to the presence of a methyl group at the indole nitrogen. Other similar compounds include:

This compound’s unique structure and higher antitumor activity make it a valuable compound in the field of medicinal chemistry and cancer research .

生物活性

Meisoindigo, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a 3,3'-linked bisindole compound known for its enhanced stability and bioactivity compared to its parent compound, indirubin. It exhibits significant antitumor properties and has been studied for its anti-inflammatory effects and potential as an antiviral agent.

  • Inhibition of Protein Kinases :
    • This compound selectively inhibits Stat3-associated tyrosine kinases, which are crucial in cancer cell proliferation and survival. In a study screening 300 protein kinases, this compound demonstrated a selective inhibition score of 0.07, indicating its potential as a targeted therapy for cancers driven by Stat3 activation .
  • Anti-inflammatory Activity :
    • This compound has shown efficacy in reducing inflammation by inhibiting the NLRP3 inflammasome pathway. In animal models of focal cerebral ischemia-reperfusion injury, treatment with this compound resulted in reduced neurological deficits and cerebral edema, alongside decreased expression of inflammatory markers such as HMGB1 and IL-1β .
  • Antiviral Properties :
    • Recent studies have identified this compound as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), critical for viral replication. A novel yeast-based screening system revealed that this compound could inhibit Mpro activity, suggesting its potential application in developing antiviral therapies against COVID-19 .

Case Studies

  • Focal Cerebral Ischemia-Reperfusion :
    • In a study involving C57BL/6J mice subjected to middle cerebral artery occlusion (MCAO), this compound treatment significantly improved neurological scores and reduced infarct volume. The mechanism was linked to the inhibition of TLR4/NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .
  • Cancer Stem Cells Targeting :
    • This compound preferentially targets cancer stem cells (CSCs), particularly in pancreatic cancer models. It induced apoptosis in CD133+ pancreatic cancer cells by interfering with AMPK and LKB1 signaling pathways, which are essential for cellular metabolism .

Comparative Analysis of Derivatives

A study comparing this compound with its bromo-derivatives highlighted the enhanced anti-proliferative effects of 6-bromothis compound against various cancer cell lines. The derivative showed improved toxicity against CD133+ cells while maintaining low toxicity in normal fibroblasts at concentrations below 50 µM .

CompoundTarget CellsIC50 (µM)Selectivity
This compoundPancreatic CSCs<20High
6-Bromothis compoundPancreatic CSCs<10Very High
IndirubinVarious Tumor Cells>50Low

特性

IUPAC Name

3-(2-hydroxy-1-methylindol-3-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXCQXTKOYHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025868
Record name 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97207-47-1
Record name N-Methylisoindigotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEISOINDIGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meisoindigo
Reactant of Route 2
Meisoindigo
Reactant of Route 3
Meisoindigo
Reactant of Route 4
Meisoindigo
Reactant of Route 5
Meisoindigo
Reactant of Route 6
Meisoindigo

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。